molecular formula C22H17N3O3 B10813079 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B10813079
M. Wt: 371.4 g/mol
InChI Key: GLCQFUARILGKFE-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a benzyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide typically involves the condensation of an indole derivative with a benzohydrazide. One common method involves the reaction of 1-benzyl-2-oxoindoline-3-carbaldehyde with 2-hydroxybenzohydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted indole or benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-13-7-5-11-17(19)21(27)24-23-20-16-10-4-6-12-18(16)25(22(20)28)14-15-8-2-1-3-9-15/h1-13,26,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQFUARILGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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